6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one
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Overview
Description
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one is a chemical compound known for its unique structure and properties It is characterized by a methoxy group at the 6th position and a prop-2-en-1-yl group at the 4th position on a cyclohexa-2,4-dien-1-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one involves the thermal oxidation of eugenol with 3-chloroperoxybenzoic acid at room temperature. This reaction produces 2-methoxy-4-(oxiran-2-ylmethyl)phenol, which can be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may include distillation and solvent extraction techniques. Distillation involves the extraction of the compound from raw materials through heating and condensation, while solvent extraction uses organic solvents to isolate the compound from mixtures .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:
Substitution: The methoxy and prop-2-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid and sensitizers like Rose Bengal or chlorophyll for photochemical reactions .
Major Products Formed
Major products formed from these reactions include 2-methoxy-4-(oxiran-2-ylmethyl)phenol and 4-hydroperoxy-2-methoxy-4-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one .
Scientific Research Applications
6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one involves its interaction with molecular targets and pathways. The compound can undergo oxidation and substitution reactions, leading to the formation of various products that may interact with biological molecules. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Eugenol: A precursor in the synthesis of 6-Methoxy-4-(prop-2-en-1-yl)cyclohexa-2,4-dien-1-one.
2-Methoxy-4-(oxiran-2-ylmethyl)phenol: An intermediate product in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific functional groups and the resulting chemical properties. Its ability to undergo various reactions and form different products makes it valuable in research and industrial applications.
Properties
CAS No. |
538367-20-3 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
6-methoxy-4-prop-2-enylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-3-4-8-5-6-9(11)10(7-8)12-2/h3,5-7,10H,1,4H2,2H3 |
InChI Key |
VOWJTHLVSANEGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=C(C=CC1=O)CC=C |
Origin of Product |
United States |
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